molecular formula C11H13N3S B1359571 N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine CAS No. 337310-79-9

N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1359571
M. Wt: 219.31 g/mol
InChI Key: IAFHEOBZSVBCHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is a study on the design and synthesis of pyrimidinamine derivatives , but it does not specifically mention “N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine”.

Scientific Research Applications

Noncovalent Interactions and Crystal Structure Analysis

N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine has been studied for its noncovalent interactions and crystal structure. Researchers found that the orientation of the amino group differs in non-halogenated structures. Quantum Theory of Atoms-in-Molecules (QTAIM) was used to characterize intra- and intermolecular interactions. The study revealed significant roles of N–H⋯N hydrogen bonds and H–H bonding in the stabilization of these crystal structures (El-Emam et al., 2020).

Synthesis and Biological Evaluation

Another significant application includes the synthesis and biological evaluation of derivatives, specifically for their anti-inflammatory and analgesic properties. One study synthesized novel derivatives and evaluated them for these activities, noting potent activity in compounds with specific substituents. The semi-planar structure of these derivatives may be key to their reactivity with biological receptors (Kothamunireddy & Galla, 2021).

Antimicrobial and Surface Activities

The compound's derivatives were also used to synthesize heterocyclic compounds with various rings, displaying antimicrobial and surface activities. These activities highlight the versatility of N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine in generating compounds with diverse biological applications (El-Sayed et al., 2015).

Antihypertensive Properties

A study on some 2-aryl-5-hydrazino-1,3,4-thiadiazoles, which are derivatives of this compound, showed antihypertensive activity. The hypotensive action was attributed to a relaxant effect on vascular smooth muscle, suggesting potential therapeutic applications in hypertension (Turner et al., 1988).

Synthesis and Characterization for Medicinal Chemistry

Research has also focused on the synthesis and characterization of derivatives of N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine for applications in medicinal chemistry. These derivatives are evaluated for their structural stability and potential interactions in various biological processes (Dani et al., 2013).

properties

IUPAC Name

N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-3-12-11-14-13-10(15-11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFHEOBZSVBCHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(S1)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine

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